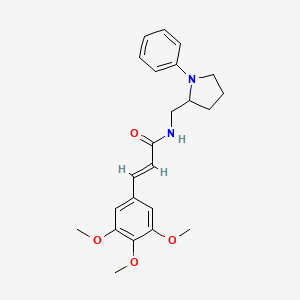

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Vue d'ensemble

Description

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a phenylpyrrolidine moiety and a trimethoxyphenyl group linked via an acrylamide bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:

Formation of the Phenylpyrrolidine Intermediate: This step involves the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions to form the phenylpyrrolidine intermediate.

Synthesis of the Acrylamide Moiety: The acrylamide moiety is synthesized by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the amine. This amine is then reacted with acryloyl chloride to form the acrylamide.

Coupling Reaction: The final step involves coupling the phenylpyrrolidine intermediate with the acrylamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted acrylamides or amides.

Applications De Recherche Scientifique

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that derivatives of acrylamide compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxicity.

A study published in the Journal of Medicinal Chemistry evaluated a series of acrylamide derivatives for their anticancer properties and found that modifications to the acrylamide backbone enhanced efficacy against specific cancer types .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. The presence of methoxy groups may enhance its interaction with microbial membranes, leading to increased permeability and activity against Gram-positive bacteria. Research has indicated that certain thioether compounds exhibit significant antimicrobial activity, supporting the hypothesis that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Methoxy Groups : The three methoxy groups on the phenyl ring are believed to increase lipophilicity, enhancing membrane permeability.

- Pyrrolidine Moiety : The pyrrolidine structure may facilitate interactions with biological targets through hydrogen bonding or π-π stacking interactions.

These features contribute to the compound's overall biological activity and effectiveness.

Anticancer Studies

A notable case study involved evaluating the anticancer effects of related acrylamide compounds against a panel of human tumor cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. Results indicated that these compounds exhibited significant growth inhibition rates across various cancer types .

Antimicrobial Evaluations

In another study focused on antimicrobial properties, researchers found that acrylamide derivatives showed effective inhibition against several pathogenic bacteria. This suggests that this compound could be a candidate for further investigation in treating infections caused by resistant strains .

Mécanisme D'action

The mechanism of action of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: A similar compound lacking the (E)-configuration.

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)propionamide: A compound with a propionamide instead of an acrylamide moiety.

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)butyramide: A compound with a butyramide moiety.

Uniqueness

The (E)-configuration of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This configuration can lead to differences in binding affinity, selectivity, and overall biological activity compared to its (Z)-isomer or other structurally related compounds.

Activité Biologique

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, identified by its CAS number 1798411-93-4, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H28N2O4

- Molecular Weight : 396.5 g/mol

The compound features a pyrrolidine ring and a trimethoxyphenyl group, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Protein-Tyrosine Kinase Activity : The compound may influence non-receptor protein-tyrosine kinases involved in cellular processes such as migration, adhesion, and proliferation .

- Signal Transduction : It is hypothesized to modulate signaling pathways related to growth factors and integrin signaling, which are crucial for cell development and function .

Neuroprotective Effects

Compounds with similar structural motifs have been investigated for neuroprotective effects. They may promote neuronal survival and differentiation, potentially benefiting conditions like neurodegeneration .

Case Studies and Research Findings

- In Vitro Studies : Research involving derivatives of this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies showed that modifications in the phenyl ring can enhance activity against breast cancer cells.

- In Vivo Studies : Animal models have indicated that compounds with similar structures can reduce tumor size and improve survival rates when administered at specific dosages .

Toxicity and Safety Profile

The toxicity profile of this compound is not well-documented; however, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Predictive models suggest low acute toxicity but require further empirical validation .

Summary of Research Findings

Propriétés

IUPAC Name |

(E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOBMJVMLPPFK-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.